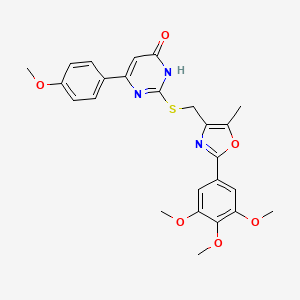

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

Vue d'ensemble

Description

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid is a chemical compound with the molecular formula C14H20O4S and a molecular weight of 284.37 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid consists of 14 carbon atoms, 20 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Enantioselective Synthesis

(Yuasa et al., 1998) demonstrated the use of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid in the enantioselective synthesis of renin inhibitors. This process involves the enantioselective hydrogenation of substrates with sulfone functionality.

Preparation for Renin Inhibitors

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid has been used for the large-scale preparation of chiral building blocks for renin inhibitors (Doswald et al., 1994). The study highlights the enantioselective hydrolysis of racemic esters of this compound.

Multi-Coupling Reagent

The compound also functions as a multi-coupling reagent. Auvray et al. (1985) found that 3-bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, reacts well with various electrophiles, leading to highly functionalized sulfones, showcasing its versatility as a multi-coupling reagent (Auvray et al., 1985).

Antibacterial Activity

In the field of medicinal chemistry, chiral derivatives of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid have been synthesized and evaluated for antibacterial activity. Zhang et al. (2011) discovered that these derivatives exhibit in vitro activities against various bacteria, but not against the fungus Candida albicans (Zhang et al., 2011).

Catalytic Aziridination

The compound has been studied in the context of catalytic aziridination. Zdilla and Abu‐Omar (2006) explored the mechanism of catalytic aziridination using manganese corrole, employing 2-(tert-butylsulfonyl)benzene as part of their investigation (Zdilla & Abu‐Omar, 2006).

Synthesis of Sulfones

Sulfones derived from 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid have been extensively studied. For example, Jagusch et al. (2004) described the palladium-catalyzed enantioselective synthesis of allylic sulfones from racemic allylic sulfinates, highlighting the versatility of these compounds in organic synthesis (Jagusch et al., 2004).

Propriétés

IUPAC Name |

2-benzyl-3-tert-butylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4S/c1-14(2,3)19(17,18)10-12(13(15)16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWAUJPSUAZNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2606999.png)

![5-chloro-2-methanesulfonyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2607000.png)

![1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2607003.png)

![methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2607006.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607013.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2607014.png)

![Ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2607017.png)